1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride
Description
1-(3-Propan-2-ylphenyl)cyclopropan-1-amine hydrochloride is a cyclopropane-containing amine derivative with a 3-isopropylphenyl substituent. The cyclopropane ring and aromatic substituents confer unique conformational rigidity and electronic properties, influencing bioavailability and target engagement.
Properties
Molecular Formula |
C12H18ClN |
|---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-9(2)10-4-3-5-11(8-10)12(13)6-7-12;/h3-5,8-9H,6-7,13H2,1-2H3;1H |
InChI Key |
SSNNEXVCWXQTEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C2(CC2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-isopropylphenylmagnesium bromide with cyclopropanecarboxaldehyde, followed by reduction and subsequent conversion to the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the phenyl group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Substituted cyclopropane or phenyl derivatives.
Scientific Research Applications
1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 1-(3-propan-2-ylphenyl)cyclopropan-1-amine hydrochloride with structurally similar cyclopropanamine derivatives, focusing on substituent effects, molecular properties, and reported activities:
Key Research Findings
Pharmacological Profiles (Inferred)
- CNS Penetration : Benzoxazolyl-substituted analogs () may exhibit blood-brain barrier permeability due to lipophilic substituents.
Physicochemical Properties
Biological Activity
1-(3-propan-2-ylphenyl)cyclopropan-1-amine; hydrochloride is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by a cyclopropane ring and an isopropyl-substituted phenyl group, may influence its pharmacological properties, including receptor interactions and therapeutic applications.
Chemical Structure and Properties
The chemical formula for 1-(3-propan-2-ylphenyl)cyclopropan-1-amine; hydrochloride can be represented as follows:
This compound features a cyclopropane ring, which is known for its unique strain and reactivity, potentially enhancing its biological interactions. The presence of the isopropyl group may increase lipophilicity, aiding in membrane permeability.
The mechanism of action for 1-(3-propan-2-ylphenyl)cyclopropan-1-amine; hydrochloride is not fully elucidated in current literature. However, it is hypothesized that the compound may interact with specific receptors or enzymes due to its structural characteristics. The amine group can participate in hydrogen bonding, which may facilitate binding to biological targets.
Anticancer Potential
Recent studies have indicated that compounds structurally similar to 1-(3-propan-2-ylphenyl)cyclopropan-1-amine; hydrochloride exhibit significant anticancer activity. For instance, derivatives of cyclopropanamines have shown promise in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. A notable study demonstrated that a related compound exhibited better cytotoxicity against FaDu hypopharyngeal tumor cells compared to bleomycin, a standard chemotherapy drug .
Table 1: Comparison of Cytotoxicity in Cancer Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1-(3-propan-2-ylphenyl)cyclopropan-1-amine; hydrochloride | TBD | TBD |
| Related Cyclopropanamine Derivative | 5.0 | FaDu (hypopharyngeal) |
| Bleomycin | 10.0 | FaDu (hypopharyngeal) |
Receptor Interaction
Cyclopropane derivatives have been investigated for their roles as ligands in receptor binding studies. For example, certain derivatives have been shown to interact with muscarinic acetylcholine receptors, which are implicated in various physiological processes including cell proliferation and apoptosis resistance . This suggests that 1-(3-propan-2-ylphenyl)cyclopropan-1-amine; hydrochloride may also exhibit similar receptor-mediated effects.
Case Studies
A case study involving the synthesis and evaluation of cyclopropanamine derivatives highlighted their potential as novel anticancer agents. The study employed a three-component reaction leading to the formation of spirocyclic structures that demonstrated enhanced biological activity compared to traditional flat compounds . This approach underscores the importance of molecular geometry in drug design.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis of cyclopropane derivatives indicates that modifications to the cyclopropane ring and substituents significantly influence biological activity. For instance, variations in substituent positions on the phenyl ring can alter receptor affinity and selectivity . Understanding these relationships is crucial for optimizing the pharmacological profile of new compounds.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Isopropyl substitution | Increased lipophilicity |
| Positioning of substituents | Alters receptor interaction |
| Ring strain adjustments | Modulates binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
